molecular formula C16H17NO B15360365 Benzamide, 4-ethyl-N-methyl-N-phenyl-

Benzamide, 4-ethyl-N-methyl-N-phenyl-

Cat. No.: B15360365
M. Wt: 239.31 g/mol
InChI Key: JYIJVISAPJCITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-ethyl-N-methyl-N-phenyl- (IUPAC name: N-methyl-N-phenyl-4-ethylbenzamide), is a tertiary amide derivative characterized by a benzamide core substituted with a para-ethyl group on the benzene ring and methyl/phenyl groups attached to the amide nitrogen.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-ethyl-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-13-9-11-14(12-10-13)16(18)17(2)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3

InChI Key

JYIJVISAPJCITM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Benzamide, 4-ethyl-N-methyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide with a 3,4-dimethoxyphenethyl group on the amide nitrogen.
  • Comparison: The para-ethyl group in the target compound is less electron-donating than Rip-B’s 3,4-dimethoxy substituents, which enhance resonance stabilization.

Benzamide, 4-ethyl-N-butyl-N-heptyl-

  • Structure : Features N-butyl and N-heptyl substituents.
  • Comparison :
    • Longer alkyl chains in this analog increase lipophilicity (logP ~5.5 estimated) compared to the target compound (logP ~3.8 estimated), affecting membrane permeability in biological systems.
    • The target’s N-phenyl group introduces aromatic π-π interactions absent in the alkyl-substituted analog .

4-Methyl-N-[2-(methylthio)phenyl]benzamide

  • Structure : Contains a methylthio (-SMe) group on the N-phenyl ring.
  • Comparison :
    • The methylthio group enhances electron-withdrawing effects, altering the amide’s electronic environment compared to the target’s unmodified N-phenyl.
    • Both compounds exhibit steric shielding of the amide bond, but the target’s para-ethyl group may increase steric bulk near the aromatic core .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility (Polar Solvents)
Target Compound (Estimated) 85–95 Moderate (Ethanol, DMSO)
Rip-B 90 High (Ethanol)
N-Benzoyl-4-amino benzamide 160–165 Low (Ethyl acetate)
  • The target’s lower melting point compared to primary amides (e.g., N-benzoyl-4-amino benzamide) reflects reduced hydrogen bonding due to tertiary substitution.

Lipophilicity

  • The para-ethyl group increases hydrophobicity relative to analogs with polar substituents (e.g., methoxy in Rip-B). However, shorter N-alkyl chains (methyl vs. butyl/heptyl) moderate this effect .

Spectroscopic Characterization

FT-IR Analysis

  • Target Compound :
    • Expected C=O stretch at ~1650–1680 cm⁻¹ (amide I band).
    • Absence of N-H stretch (~3300 cm⁻¹) due to tertiary amide structure.
  • N-Benzoyl-4-amino benzamide : C=O stretch at ~1670 cm⁻¹, N-H stretch at ~3300 cm⁻¹ (primary amide).
  • Rip-B : C=O stretch at ~1645 cm⁻¹, with additional O-H (phenolic) and C-O (methoxy) stretches.

NMR Data

Compound ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals)
Target Compound (Predicted) δ 1.2–1.4 (t, CH₂CH₃), δ 3.3 (s, N-CH₃) δ 14–22 (CH₂CH₃), δ 38 (N-CH₃)
Rip-B δ 3.8 (s, OCH₃), δ 2.8–3.0 (t, CH₂CH₂Ar) δ 56 (OCH₃), δ 169 (C=O)
  • The target’s ethyl group protons (δ 1.2–1.4) and N-methyl singlet (δ 3.3) distinguish it from methoxy-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.